4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one
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Overview
Description
4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one is a chemical compound with the molecular formula C13H18OS4 It is known for its unique structure, which includes a cyclohexanone ring substituted with a dithiolylidene group
Preparation Methods
The synthesis of 4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one typically involves the reaction of cyclohexanone with 4,5-bis(ethylsulfanyl)-1,3-dithiol-2-thione under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or dithiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl groups are replaced by other nucleophiles, such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the compound can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one can be compared with other similar compounds, such as:
4-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one: This compound has methylsulfanyl groups instead of ethylsulfanyl groups, resulting in different chemical properties and reactivity.
4-[4,5-Bis(phenylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one: The presence of phenylsulfanyl groups introduces aromaticity, which can affect the compound’s stability and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications in scientific research and industry.
Properties
CAS No. |
185432-69-3 |
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Molecular Formula |
C13H18OS4 |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
4-[4,5-bis(ethylsulfanyl)-1,3-dithiol-2-ylidene]cyclohexan-1-one |
InChI |
InChI=1S/C13H18OS4/c1-3-15-12-13(16-4-2)18-11(17-12)9-5-7-10(14)8-6-9/h3-8H2,1-2H3 |
InChI Key |
QTHVDLXNSRYEAB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(SC(=C2CCC(=O)CC2)S1)SCC |
Origin of Product |
United States |
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